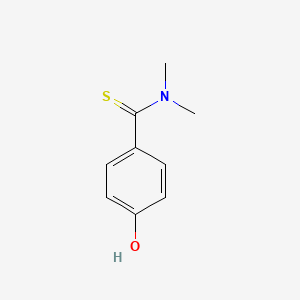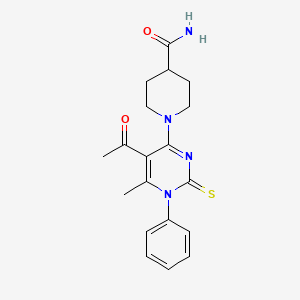![molecular formula C18H14ClN3OS B3748546 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile](/img/structure/B3748546.png)
4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile
説明
4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile, also known as CPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPTP belongs to the family of phthalonitrile compounds, which have been shown to exhibit a range of interesting properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities. In
作用機序
The mechanism of action of 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. For example, 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death. 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition to its potential as a cancer therapy, 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to have anti-bacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile for lab experiments is its potency and selectivity. 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, while exhibiting minimal toxicity to normal cells. Furthermore, 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to be selective for cancer cells that overexpress certain proteins, such as the epidermal growth factor receptor (EGFR), making it a promising targeted therapy.
However, there are also limitations to using 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to be metabolized rapidly in vivo, which can limit its effectiveness as a therapy.
将来の方向性
There are several future directions for research on 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile. One area of research is the development of more potent and selective analogs of 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile. For example, researchers could explore modifications to the structure of 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile that improve its solubility and bioavailability in vivo. Another area of research is the exploration of novel therapeutic applications for 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile, such as in the treatment of inflammatory diseases or bacterial infections. Finally, researchers could explore the potential of 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile as a diagnostic tool for cancer, by developing imaging agents that target cancer cells that overexpress certain proteins.
科学的研究の応用
4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer activity. Studies have shown that 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 4-[(4-chlorophenyl)thio]-5-(4-morpholinyl)phthalonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapy.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-morpholin-4-ylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-15-1-3-16(4-2-15)24-18-10-14(12-21)13(11-20)9-17(18)22-5-7-23-8-6-22/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALESMBHEVYNLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3748481.png)
![N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3748492.png)
![N-[2-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3748495.png)
![N-(2-{[(pyridin-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3748499.png)
![N-(4-acetylphenyl)-2-({5-[3-(2-furyl)-1H-pyrazol-5-yl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748509.png)
![N-[4-(acetylamino)phenyl]-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B3748514.png)

![dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate](/img/structure/B3748524.png)
![1-[(dimethylamino)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3748526.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3748538.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B3748551.png)

![N-[2-(1H-indol-3-yl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B3748560.png)